![molecular formula C₁₄H₂₅NO₁₁ B043321 HexNAc-Hex CAS No. 50787-09-2](/img/structure/B43321.png)
HexNAc-Hex
描述
HexNAc-Hex refers to a biochemical moiety that consists of a hexosamine (HexNAc) bonded to a hexose (Hex). This structural motif is commonly found in complex carbohydrates, including glycoproteins and glycolipids, which play critical roles in cellular functions and signaling .
Molecular Structure Analysis
HexNAc-Hex is a disaccharide structure that is commonly found in glycoproteins and glycolipids. The exact molecular structure can vary depending on the specific hexosamine and hexose involved .Chemical Reactions Analysis
The chemical behavior of HexNAc-Hex in biological systems is complex and involves various reactions. For instance, the fragmentation patterns of oligosaccharides containing HexNAc residues using mass spectrometry shed light on the analysis of HexNAc-Hex derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of HexNAc-Hex are complex and depend on the specific hexosamine and hexose involved. For instance, the collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides has been studied .科学研究应用
Prebiotic Enhancement of Intestinal Health
Galacto-N-biose (GNB): has been identified as a promising prebiotic compound that enhances the growth and activity of beneficial bacteria in the gastrointestinal tract, such as bifidobacteria and lactic acid bacteria . It has been shown to increase the production of acetate, a short-chain fatty acid with significant health benefits, including anti-inflammatory properties and potential protection against colon cancer .
Glycoprotein Analysis and Modification
In the field of glycoproteomics, GNB is used to study the modification of glycans on proteins. Advanced mass spectrometry techniques utilize GNB to analyze intact glycopeptides and modified saccharide units, providing insights into protein stability, folding, and function .
Immunology and Vaccine Development
The T Antigen is crucial for stimulating and analyzing antigen-specific T cells, which play a vital role in adaptive immune responses. These cells are central to developing immunological memory post-vaccination and maintaining tolerance to self-antigens. They are also instrumental in cancer immunotherapy and the study of infectious diseases .
Cancer Research and Immunotherapy
T Antigen-specific T cells are used as discovery tools in the development of immunomodulatory therapeutics. They help study the evasion of cytotoxic T cells by cancer cells and assess tumor-specific cytotoxicity in response to antigen modification. This is critical for optimizing cell-based immune therapies .
Clinical Applications of Glycosylation
HexNAc-Hex is involved in the N-glycosylation of proteins, a post-translational modification essential for protein function. Recent studies have defined albumin as a glycoprotein with multiple N-linked glycosylation sites, which could have significant clinical implications, including biomarker development for diseases like diabetes .
未来方向
属性
IUPAC Name |
N-[2,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQPEDMEOBLSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HexNAc-Hex |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of T antigen in the viral life cycle?
A1: T antigen is a multifunctional protein essential for viral DNA replication. It binds to the origin of replication on the viral DNA, unwinds the DNA helix, and recruits host cell replication machinery to initiate and complete DNA synthesis. [, , , ]
Q2: How does T antigen interact with the viral origin of replication?
A2: T antigen binds to specific pentanucleotide sequences (5'-G[T]-A[G]-G-G-C-3') within the viral origin of replication. [] This interaction is crucial for the assembly of T antigen into hexamers, which are essential for its helicase activity and the initiation of DNA replication. [, , ]
Q3: How does methylation of cytosine residues within the origin of replication affect T antigen binding?
A3: Methylation of specific cytosine residues within the origin-binding pentanucleotides actually enhances T antigen binding. [] This suggests that these specific cytosines are not directly contacted by T antigen in the DNA major groove, providing insights into the protein-DNA interaction interface. []
Q4: How does T antigen contribute to cellular transformation and tumorigenesis?
A4: T antigen interacts with and inactivates cellular tumor suppressor proteins, primarily p53 and the retinoblastoma protein (pRb). [, , , ] By inhibiting these tumor suppressors, T antigen disrupts cell cycle control, leading to uncontrolled cell proliferation and contributing to the development of tumors. [, ]
Q5: Are all T antigen functions dependent on its phosphorylation status?
A5: No, not all T antigen functions are dependent on its phosphorylation status. While phosphorylation of specific residues is essential for some activities, like origin DNA binding and unwinding, other functions like hexamer assembly and helicase activity remain unaffected. [, , ]
Q6: Is there evidence that phosphorylation can modulate T antigen's DNA-binding specificity?
A6: Yes, research suggests that phosphorylation can indeed influence T antigen's preference for binding to different regions (site I or II) within the viral origin of replication. These altered binding affinities can subsequently impact SV40 DNA replication activity. []
Q7: Besides p53 and pRb, what other cellular proteins does T antigen interact with?
A7: T antigen interacts with a variety of cellular proteins, including:
- DNA polymerase α-primase: This interaction is crucial for the initiation of viral DNA replication. [, ]
- Replication protein A (RP-A): T antigen modulates the interaction between RP-A and DNA polymerase α-primase, influencing primer synthesis during replication. []
- Topoisomerase I: This interaction enhances the specificity of origin unwinding by T antigen and promotes the formation of fully replicated circular DNA molecules. []
- Protein phosphatase 2A (PP2A): This interaction is essential for the transforming activities of small T antigen in Polyomaviruses. [, ]
- Purα (MEF-1): This interaction has been implicated in the demyelination process observed in progressive multifocal leukoencephalopathy (PML), a disease caused by JC virus. [, ]
- Human Kin17 protein: This interaction inhibits T-antigen-dependent DNA replication, suggesting a role for Kin17 in regulating DNA replication. []
Q8: Are there species-specific differences in the interactions between T antigen and DNA polymerase α-primase?
A8: Yes, while T antigen can stimulate the activity of purified DNA polymerase α-primase from various species, the efficient assembly of a functional primosome on the SV40 origin specifically requires the human DNA polymerase α-primase. [] This highlights the importance of species-specific protein-protein interactions in viral replication.
Q9: How do the functions of SV40 T antigen and Polyomavirus T antigens differ?
A9: While both SV40 and Polyomavirus T antigens are essential for viral replication and share some functional similarities, key differences exist:
- p53 binding: SV40 T antigen directly binds and inactivates p53, while Polyomavirus T antigens do not. []
- Cellular transformation: SV40 T antigen alone can immortalize some cell types, while Polyomavirus middle T antigen is a more potent transforming agent. [, , ]
- Effects on differentiation: Polyomavirus small T antigen inhibits the differentiation of certain cell types, while SV40 small T antigen does not appear to have this effect. []
- Apoptosis: Polyomavirus small T antigen can induce apoptosis in mouse embryo fibroblasts, whereas SV40 small T antigen does not. []
Q10: What is the role of tiny T antigen, a recently discovered T antigen variant?
A10: Tiny T antigen, encoded by an alternatively spliced mRNA, comprises the amino-terminal domain shared by all T antigens. [] Despite its short half-life and low abundance, it stimulates the ATPase activity of Hsc70, a chaperone protein, potentially influencing the localization and function of other T antigen isoforms. []
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